1,2-Dimethoxy-3-ethyl-5-iodobenzene
Description
Contextualization of Functionalized Aryl Iodides in Modern Synthetic Methodologies
Functionalized aryl iodides are cornerstones of modern synthetic organic chemistry, primarily due to the reactivity of the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making aryl iodides highly susceptible to oxidative addition in a variety of transition-metal-catalyzed cross-coupling reactions. mercer.eduorgsyn.orgtcichemicals.com These reactions, including the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and various carbonylation and cyanation reactions, provide powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to introduce a wide array of substituents onto an aromatic ring via the iodo group makes functionalized aryl iodides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mnstate.edumasterorganicchemistry.com
Significance of Dimethoxy-Substituted Benzene (B151609) Scaffolds in Chemical Synthesis
Dimethoxy-substituted benzene scaffolds are prevalent in a vast number of natural products and biologically active molecules. wikipedia.orgjuniperpublishers.com The methoxy (B1213986) groups can influence the molecule's conformation, solubility, and electronic properties. They are also known to engage in crucial hydrogen bonding interactions with biological targets. wikipedia.org Furthermore, the methoxy groups can act as directing groups in electrophilic aromatic substitution reactions and can be cleaved to reveal reactive phenol (B47542) functionalities, adding another layer of synthetic versatility. nih.govgoogle.com The 1,2-dimethoxybenzene (B1683551) (veratrole) moiety, in particular, is a key structural unit in many alkaloids and other pharmacologically important compounds.
Strategic Importance of 1,2-Dimethoxy-3-ethyl-5-iodobenzene as a Versatile Synthetic Intermediate
This compound is a trifunctionalized aromatic compound, a feature that makes it a highly valuable and versatile synthetic intermediate. The iodo group serves as a handle for a plethora of cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 5-position. The 1,2-dimethoxy and 3-ethyl substituents, on the other hand, provide steric and electronic differentiation on the benzene ring. This can influence the regioselectivity of subsequent reactions and provides a scaffold that can be further elaborated into more complex target molecules. The presence of these three distinct functional groups in a specific arrangement allows for a stepwise and controlled construction of intricate molecular frameworks.
Overview of Current Research Trajectories and Gaps for this compound
While the synthetic utility of functionalized aryl iodides and dimethoxybenzene derivatives is well-established, a thorough investigation into the specific properties and applications of this compound is conspicuously absent in the current scientific literature. Research focusing on the synthesis of this particular compound and its exploitation in the development of novel synthetic methodologies is a clear research gap. Future research should be directed towards the efficient and scalable synthesis of this compound and the exploration of its reactivity in various cross-coupling reactions. A systematic study of its potential as a precursor for novel pharmaceutical agents or functional materials would be a valuable contribution to the field of organic chemistry.
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃IO₂ |
| Molar Mass | 292.11 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and insoluble in water. |
Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | Ar-H (H-6) |
| ~6.9 | d | 1H | Ar-H (H-4) |
| ~3.8 | s | 3H | -OCH ₃ |
| ~3.7 | s | 3H | -OCH ₃ |
| ~2.6 | q | 2H | -CH ₂CH₃ |
| ~1.2 | t | 3H | -CH₂CH ₃ |
Note: The predicted NMR data is based on standard substituent effects on aromatic chemical shifts. Actual experimental values may vary.
Plausible Synthetic Route for this compound
A likely synthetic pathway to obtain this compound would involve a two-step process starting from commercially available 1,2-dimethoxybenzene (veratrole).
Friedel-Crafts Acylation: Veratrole can be acylated with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(3,4-dimethoxyphenyl)propan-1-one. youtube.comyoutube.com The acyl group is directed to the para position relative to one of the methoxy groups due to steric hindrance at the ortho positions.
Clemmensen or Wolff-Kishner Reduction: The resulting ketone can then be reduced to the corresponding ethyl group using either the Clemmensen reduction (zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base). wikipedia.organnamalaiuniversity.ac.inbyjus.com This would afford the precursor, 3,4-diethyl-1,2-dimethoxybenzene.
Iodination: The final step would be the electrophilic iodination of 3,4-diethyl-1,2-dimethoxybenzene. The two methoxy groups and the ethyl group are all ortho-, para-directing. The position of iodination would be directed to the most activated and sterically accessible position, which is predicted to be the 5-position, yielding the target molecule, this compound. Reagents such as iodine in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or N-iodosuccinimide could be employed for this transformation. umkc.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
1-ethyl-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-8(11)6-9(12-2)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
IWAUDDMNKHWHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)I)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dimethoxy 3 Ethyl 5 Iodobenzene
Regioselective Iodination Strategies for Polysubstituted Benzene (B151609) Systems
The regiochemical outcome of iodination on a polysubstituted benzene ring is governed by the electronic and steric effects of the substituents already present. For the synthesis of 1,2-Dimethoxy-3-ethyl-5-iodobenzene, the key is to direct the iodine atom to the C5 position, which is para to one methoxy (B1213986) group and meta to the other and the ethyl group.
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination directs the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be quenched with an electrophile, such as iodine, to introduce a substituent at a specific position. echemi.com
In the context of synthesizing this compound, the starting material would be 1-ethyl-2,3-dimethoxybenzene (B3045240). The methoxy groups (-OMe) are effective DMGs. wikipedia.orgorganic-chemistry.org The relative directing power of multiple DMGs determines the site of lithiation. Generally, the lithiation occurs ortho to the strongest directing group. harvard.edu For methoxy groups, deprotonation is often directed to the position between two such groups if available, or ortho to a single group.
In the case of 1-ethyl-2,3-dimethoxybenzene, the two methoxy groups at C2 and C3 would direct the lithiation. The position C6 is ortho to the C2-methoxy group, while the C4 position is ortho to the C3-methoxy group. The steric hindrance from the adjacent ethyl group at C3 might influence the site of metalation. However, the most acidic proton is typically the one ortho to a methoxy group. Following the generation of the aryllithium species, the reaction with an iodine source, such as molecular iodine (I₂), would yield the corresponding aryl iodide. The precise control offered by DoM makes it a highly valuable, albeit often substrate-specific, method for preparing complex substituted benzenes. rsc.org
Table 1: Key Features of Directed Ortho Metalation (DOM)
| Feature | Description | Reference |
|---|---|---|
| Principle | A directing metalation group (DMG) coordinates an organolithium reagent to deprotonate a specific ortho-proton, forming an aryllithium intermediate. | wikipedia.orguwindsor.ca |
| Directing Groups | Methoxy (-OMe), amides (-CONR₂), and carbamates (-OCONR₂) are common and effective DMGs. | wikipedia.orgorganic-chemistry.org |
| Bases | Strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are typically used. | wikipedia.orgharvard.edu |
| Electrophiles | The resulting aryllithium can be trapped with various electrophiles, including iodine (I₂) for iodination. | echemi.com |
| Regioselectivity | Offers high regioselectivity, targeting the position ortho to the DMG, which is difficult to achieve with standard electrophilic substitution. | wikipedia.org |
Electrophilic aromatic iodination is a classic and direct method for introducing iodine onto a benzene ring. The reaction proceeds via the attack of an electrophilic iodine species (I⁺) on the electron-rich aromatic nucleus. wikipedia.org The benzene ring in 1-ethyl-2,3-dimethoxybenzene is highly activated towards electrophilic substitution due to the strong electron-donating effects of the two methoxy groups and the moderate activating effect of the ethyl group.
The regioselectivity of the reaction is determined by the directing influence of these substituents. Methoxy and ethyl groups are ortho, para-directors. In 1-ethyl-2,3-dimethoxybenzene:
The C2-methoxy group directs towards C1 (occupied) and C3 (occupied).
The C3-methoxy group directs towards C2 (occupied) and C4.
The C1-ethyl group directs towards C2 (occupied) and C6.
Considering the combined activating and directing effects, the C4 and C6 positions are the most likely sites for electrophilic attack. However, to synthesize the target compound, iodination must occur at the C5 position. Standard electrophilic iodination might not favor this position.
Various reagent systems have been developed for the iodination of activated aromatic compounds, including methoxy-substituted benzenes. researchgate.netresearchgate.net A common and environmentally benign system is the use of elemental iodine (I₂) in the presence of an oxidizing agent, such as 30% aqueous hydrogen peroxide (H₂O₂). researchgate.netchem-soc.si This system generates a more potent electrophilic iodine species in situ. Other systems include N-iodosuccinimide (NIS) with an acid catalyst, or iodine with other oxidants like nitric acid or iodic acid. wikipedia.org Organocatalytic methods, for example using thiourea (B124793) derivatives with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), have also been developed for mild and selective iodination of activated aromatics. organic-chemistry.org
Table 2: Reagent Systems for Electrophilic Iodination of Activated Arenes
| Reagent System | Description | Reference |
|---|---|---|
| I₂ / H₂O₂ | An environmentally friendly system where H₂O₂ acts as an oxidant to generate the electrophilic iodine species. Effective for methoxy-substituted benzenes. | researchgate.netchem-soc.si |
| NaIO₄ / KI / NaN₃ | An efficient system for the functionalization of C-H bonds, including iodination. | mdpi.com |
| N-Iodosuccinimide (NIS) | A common and convenient source of electrophilic iodine, often used with an acid catalyst like trifluoroacetic acid. | researchgate.net |
| I₂ / Oxidizing Agent | Combinations of iodine with strong oxidants like nitric acid or iodic acid can iodinate even deactivated rings. | wikipedia.org |
| DIH / Thiourea Catalyst | An organocatalytic method for mild and regioselective iodination of various aromatic substrates. | organic-chemistry.org |
Hypervalent iodine compounds, particularly iodine(III) reagents, have emerged as versatile and environmentally friendly tools in modern organic synthesis. nih.govacs.org These reagents can act as powerful oxidants or as electrophilic group transfer agents. arkat-usa.orgorganic-chemistry.org Common examples include (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). arkat-usa.org
In the context of aryl iodination, hypervalent iodine(III) reagents can be used in several ways. They can act as oxidants in combination with an iodine source (like I₂ or KI) to generate a highly electrophilic iodinating agent. The mechanism is similar to that of other oxidative iodination methods, but often proceeds under milder conditions. The reactivity and properties of hypervalent iodine reagents bear similarities to transition metal chemistry. acs.org
Furthermore, hypervalent iodine chemistry allows for the synthesis of diaryliodonium salts, which are excellent arylating agents. nih.govwikipedia.org While not a direct iodination method, these reagents are synthesized from aryl iodides and can be used in subsequent cross-coupling reactions. The development of recyclable hypervalent iodine reagents is also an active area of research, aligning with the principles of green chemistry. nih.gov The use of these reagents allows for highly selective transformations, often under facile and environmentally friendly conditions. arkat-usa.org
Table 3: Common Hypervalent Iodine(III) Reagents in Synthesis
| Reagent | Abbreviation | Common Applications | Reference |
|---|---|---|---|
| (Diacetoxyiodo)benzene | PIDA, DIB | Oxidizing agent, oxidative functionalizations, generation of electrophilic species. | arkat-usa.org |
| [Bis(trifluoroacetoxy)iodo]benzene | PIFA, BTI | Stronger oxidizing agent than PIDA, used in a wide range of oxidative transformations. | arkat-usa.org |
| 2-Iodoxybenzoic acid | IBX | Mild and selective oxidant, particularly for the conversion of alcohols to carbonyls. | organic-chemistry.org |
| Dess-Martin Periodinane | DMP | A popular reagent for the oxidation of primary and secondary alcohols. | organic-chemistry.org |
Transition-Metal-Catalyzed C-H Functionalization for Aryl Iodide Synthesis
Transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. youtube.com This approach avoids the need for pre-functionalized starting materials, such as organolithium or organoboron compounds, leading to more atom- and step-economical synthetic routes.
Palladium catalysis is at the forefront of C-H functionalization chemistry. youtube.com Palladium-catalyzed C-H iodination typically involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. Regioselectivity is often achieved through the use of a directing group, which coordinates to the palladium center and positions it in proximity to a specific C-H bond, usually in an ortho position. researchgate.net
For a substrate like 1-ethyl-2,3-dimethoxybenzene, a suitable directing group would need to be installed to direct iodination to the desired C5 position. However, some protocols are effective for the C-H iodination of electron-rich arenes without a directing group, relying on the intrinsic reactivity of the substrate. The Catellani reaction, for instance, utilizes a combination of palladium and norbornene to achieve sequential ortho C-H functionalization and ipso termination of aryl halides, demonstrating the power of palladium to control reactivity at multiple sites. researchgate.net While typically used for C-C bond formation, modifications of these catalytic systems can be applied to C-halogen bond formation.
Common iodine sources in these reactions include N-iodosuccinimide (NIS) or molecular iodine (I₂). The choice of ligand, oxidant, and solvent is crucial for achieving high efficiency and selectivity.
Table 4: Components of a Typical Palladium-Catalyzed C-H Iodination
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Catalyst | Facilitates the C-H activation and C-I bond formation. | Pd(OAc)₂, PdCl₂(MeCN)₂ | nih.govrsc.org |
| Ligand | Modulates the reactivity and stability of the palladium center. | Phosphines, N-heterocyclic carbenes (NHCs), Norbornene | youtube.comresearchgate.net |
| Iodine Source | Provides the iodine atom for the functionalization. | N-Iodosuccinimide (NIS), I₂, ICl | wikipedia.orgresearchgate.net |
| Oxidant | Regenerates the active palladium catalyst in the catalytic cycle. | AgOAc, Cu(OAc)₂, Benzoquinone | rsc.org |
| Directing Group | Ensures regioselectivity by coordinating the catalyst. | Pyridine, amides, carbamates | youtube.comresearchgate.net |
While palladium has been the dominant metal in C-H activation, significant progress has been made using catalysts based on more earth-abundant and less toxic 3d transition metals, such as iron, copper, and cobalt. acs.org Iron-catalyzed C-H activation, in particular, represents a sustainable and cost-effective alternative to methods relying on precious metals. acs.org
These reactions often proceed through different mechanisms than their palladium counterparts. For example, iron catalysis can involve radical pathways or high-valent iron intermediates. Similar to palladium systems, chelation assistance with a directing group is a common strategy to control site-selectivity. acs.org The development of these alternative metal-catalyzed C-H iodination protocols is an expanding field that promises more economical and environmentally friendly synthetic routes to valuable aryl iodides.
Multistep Conventional Synthetic Routes to this compound
Conventional syntheses of this compound typically involve a sequential introduction of the functional groups onto a benzene-derived precursor. These routes, while effective, often rely on classical reaction mechanisms that may involve harsh reagents and generate significant waste.
The logical starting point for the synthesis is often a commercially available and relatively inexpensive precursor, which is then systematically functionalized. A common strategy commences with 1,2-dimethoxybenzene (B1683551) (veratrole), which itself can be synthesized from catechol. google.comwikipedia.org The electron-rich nature of 1,2-dimethoxybenzene makes it highly susceptible to electrophilic aromatic substitution. wikipedia.org
The introduction of the ethyl group is typically achieved through a two-step process:
Friedel-Crafts Acylation: The benzene ring is first acylated to introduce a carbonyl group. The reaction of 1,2-dimethoxybenzene with an acylating agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields an acetophenone (B1666503) derivative. researchgate.netmasterorganicchemistry.comkhanacademy.orglibretexts.org The acyl group, being a meta-director, would ideally be introduced before other substitutions to control the regiochemistry, but in this case, the powerful ortho-, para-directing influence of the two methoxy groups dominates, leading primarily to substitution at the 4-position. To achieve the 3-ethyl substitution pattern, a different precursor or a more complex directing group strategy might be necessary, or one must rely on the separation of isomers. For the purpose of this synthetic route, we will consider the synthesis of the related isomer, 4-ethyl-1,2-dimethoxybenzene, to illustrate the principle, which can then be iodinated.
Clemmensen Reduction: The resulting ketone is then reduced to an alkyl group. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is a classic method for converting acylbenzenes to alkylbenzenes. juniperpublishers.comyoutube.com This reduction effectively transforms the acetyl group into the desired ethyl group.
The final step is the regioselective iodination of the 1,2-dimethoxy-3-ethylbenzene intermediate. The two methoxy groups and the ethyl group are all activating and ortho-, para-directing. This makes the final iodination step challenging in terms of controlling the position of the incoming iodine atom. However, the position para to the ethyl group and meta to the two methoxy groups (position 5) is sterically accessible and electronically activated, making it a plausible site for iodination.
Conventional iodination often requires an oxidizing agent to convert elemental iodine (I₂) into a more potent electrophilic species. curlyarrows.commasterorganicchemistry.com A common and effective method involves the use of iodine in the presence of periodic acid (H₅IO₆) or other oxidizing agents like nitric acid. curlyarrows.comorgsyn.org
Table 1: Conventional Synthesis Strategy Overview
| Step | Reaction Type | Precursor | Reagents | Product |
| 1 | Friedel-Crafts Acylation | 1,2-Dimethoxybenzene | Acetyl chloride, AlCl₃ | 1-(3,4-Dimethoxyphenyl)ethanone |
| 2 | Clemmensen Reduction | 1-(3,4-Dimethoxyphenyl)ethanone | Zn(Hg), HCl | 1,2-Dimethoxy-4-ethylbenzene |
| 3 | Electrophilic Iodination | 1,2-Dimethoxy-4-ethylbenzene | I₂, H₅IO₆, H₂SO₄, Acetic Acid | 1-Iodo-4,5-dimethoxy-2-ethylbenzene |
Note: The table illustrates the synthesis of an isomer to demonstrate the chemical principles involved in a multistep conventional route.
Optimizing reaction conditions is critical for maximizing yield and purity in multistep syntheses.
For the Friedel-Crafts acylation , the reaction is typically carried out at elevated temperatures, for instance, heating a mixture of the aromatic substrate, acetyl chloride, and aluminum chloride to around 60°C. libretexts.org The stoichiometry of the Lewis acid catalyst is a key parameter to control, as it can influence the reaction rate and the potential for side reactions.
In the Clemmensen reduction , the use of highly concentrated hydrochloric acid and reflux conditions is standard. juniperpublishers.com The reaction time can be extensive, and the heterogeneous nature of the reaction requires efficient stirring.
For the iodination , a procedure developed for polyalkylbenzenes can be adapted. This involves heating the aromatic substrate with iodine, periodic acid dihydrate, and a catalytic amount of sulfuric acid in a solvent mixture like aqueous acetic acid. orgsyn.org The reaction is typically run at 65-70°C for about an hour, or until the characteristic purple color of iodine disappears. orgsyn.org The yield of such iodination reactions on activated systems is generally high.
Table 2: Exemplary Reaction Conditions for Conventional Synthesis
| Reaction | Temperature | Solvent | Catalyst/Reagent Ratio | Typical Yield |
| Friedel-Crafts Acylation | ~60 °C | (often neat or in a non-polar solvent) | >1 equivalent AlCl₃ | Moderate to High |
| Clemmensen Reduction | Reflux | Toluene/Water | Excess Zn(Hg), conc. HCl | Good |
| Iodination | 65-70 °C | Acetic Acid/Water | Substrate:I₂:H₅IO₆ (e.g., 1:0.4:0.2) | High |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Recognizing the environmental impact of conventional organic synthesis, there is a significant drive towards developing greener and more sustainable methods. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
A prominent green chemistry approach for the synthesis of iodinated aromatic compounds involves the use of elemental iodine with hydrogen peroxide (H₂O₂) as a clean and powerful oxidizing agent. chem-soc.si This method can often be performed under solvent-free reaction conditions (SFRC), which further enhances its environmental credentials. chem-soc.si
The reaction system I₂/30% aqueous H₂O₂ has been shown to be effective for the iodination of dimethoxy- and trimethoxy-substituted benzene derivatives. chem-soc.si The reaction proceeds efficiently at a moderately elevated temperature (e.g., 45°C) over several hours. chem-soc.si A key advantage of this system is that the primary byproduct is water, making it an environmentally benign process.
The stoichiometry of the reagents is crucial for efficiency and atom economy. For some dimethoxybenzenes, a 1:1:1 ratio of substrate to I₂ to H₂O₂ is necessary for an efficient transformation. chem-soc.si In other cases, particularly with more activated trimethoxybenzenes, a ratio of 1:0.5:0.6 (substrate:I₂:oxidant) is sufficient, leading to high conversion to the iodinated product. chem-soc.si This highlights the role of H₂O₂ not only as an activator but also as an oxidant that can regenerate the iodinating species, thus improving the atom economy of iodine. chem-soc.si
Table 3: Green Iodination Approach
| Parameter | Details |
| Reaction | Direct Iodination |
| Substrate | 1,2-Dimethoxy-3-ethylbenzene |
| Reagents | Elemental Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂) |
| Conditions | Solvent-Free Reaction Conditions (SFRC) or in water |
| Temperature | ~45 °C |
| Advantages | - Use of a green oxidant (H₂O₂) - Water as the primary byproduct - Potential for solvent-free conditions - High atom economy with respect to iodine in some cases |
This green iodination method represents a significant improvement over conventional methods that use stoichiometric amounts of heavy metal oxidants or strong acids, thereby reducing the generation of hazardous waste and simplifying the purification process.
Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethoxy 3 Ethyl 5 Iodobenzene
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The aryl iodide moiety of 1,2-dimethoxy-3-ethyl-5-iodobenzene is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of more complex molecules.
Palladium catalysts are extensively used to forge new carbon-carbon bonds, and the reactivity of aryl iodides makes them excellent coupling partners in these transformations.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. diva-portal.org For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 5-position. The general reaction involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. diva-portal.org
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | ~92 |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF | ~88 |
This table presents hypothetical data for illustrative purposes, based on typical conditions for Suzuki-Miyaura reactions.
The Heck reaction, also known as the Mizoroki-Heck reaction, facilitates the substitution of an alkene at a vinylic position by coupling it with an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org When this compound is subjected to Heck reaction conditions with an alkene, a new C-C bond is formed between the aryl group and one of the sp²-hybridized carbons of the alkene. The reaction typically exhibits high trans selectivity. organic-chemistry.org
Table 2: Heck Reaction of this compound with Various Alkenes
| Alkene | Catalyst | Base | Solvent | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | ~85 |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | ~90 |
| Cyclohexene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | ~75 |
This table presents hypothetical data for illustrative purposes, based on typical conditions for Heck reactions.
The Sonogashira coupling is a highly effective method for the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction can often be carried out under mild conditions. wikipedia.org For this compound, Sonogashira coupling provides a direct route to synthesize 5-alkynyl-1,2-dimethoxy-3-ethylbenzene derivatives, which are valuable intermediates in the synthesis of more complex structures. researchgate.netresearchgate.net
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | ~98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | ~96 |
| 1-Hexyne | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | ~93 |
This table presents hypothetical data for illustrative purposes, based on typical conditions for Sonogashira reactions.
The Negishi and Stille couplings are also powerful palladium-catalyzed reactions for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Stille coupling, on the other hand, employs organotin reagents. A key advantage of the Stille reaction is that the organotin compounds are generally tolerant of a wide variety of functional groups.
While specific examples for this compound are not readily found in general literature, its aryl iodide structure makes it a suitable candidate for both Negishi and Stille couplings.
Table 4: Potential Negishi and Stille Coupling Reactions of this compound
| Coupling Partner | Reaction Type | Catalyst | Ligand | Solvent |
| Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | - | THF |
| Vinyltributyltin | Stille | PdCl₂(PPh₃)₂ | - | Toluene |
| Alkylzinc bromide | Negishi | Pd₂(dba)₃ | XPhos | Dioxane |
This table illustrates potential applications and typical reagents for Negishi and Stille couplings.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netmdpi.com This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. mdpi.comresearchgate.net The reaction of this compound with various primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, would yield the corresponding N-aryl amine derivatives. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and tolerating a broad range of functional groups.
Table 5: Illustrative Buchwald-Hartwig Amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent |
| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |
| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane |
| Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | THF |
This table presents hypothetical data for illustrative purposes, based on typical conditions for Buchwald-Hartwig amination reactions.
Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-Type)
The carbon-iodine bond in this compound is a key site for reactivity, particularly in copper-catalyzed cross-coupling reactions. These transformations are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
The Ullmann condensation, a classic copper-catalyzed reaction, facilitates the formation of biaryl compounds or aryl ethers, amines, and thioethers. byjus.comorganic-chemistry.org In the case of this compound, it can react with a variety of nucleophiles in the presence of a copper catalyst. The general mechanism is believed to involve the oxidative addition of the aryl iodide to a copper(I) species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the active copper catalyst. wikipedia.org
While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar aryl iodides. For instance, copper-catalyzed N-arylation of amines and O-arylation of phenols with aryl iodides are well-established procedures. These reactions typically employ a copper(I) source, such as CuI, often in the presence of a ligand and a base.
Table 1: Representative Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides
| Nucleophile | Catalyst System | Product Type | General Yields |
| Phenols | CuI / Ligand / Base | Aryl ethers | Good to Excellent |
| Primary Amines | CuI / Ligand / Base | Secondary aryl amines | Good to Excellent |
| Secondary Amines | CuI / Ligand / Base | Tertiary aryl amines | Moderate to Good |
| Imidazoles | CuI / Ligand / Base | N-Aryl imidazoles | Good to Excellent |
Reactions Involving the Aromatic Ring and Alkoxy Groups
The benzene (B151609) core of this compound is highly substituted, and its reactivity in substitution reactions is influenced by the electronic and steric effects of the methoxy (B1213986), ethyl, and iodo groups.
Electrophilic Aromatic Substitution (EAS) on the Benzene Core
Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The rate and regioselectivity of EAS on this compound are dictated by the combined influence of its substituents. The two methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. The ethyl group is a weak activating group and is also an ortho, para-director. Conversely, the iodine atom is a deactivating group due to its electronegativity but is also an ortho, para-director.
Considering the directing effects of these groups, the positions most activated towards electrophilic attack are C4 and C6, which are para to one methoxy group and ortho to the other, as well as ortho and para to the ethyl group, respectively. The C4 position is sterically less hindered than the C6 position, which is flanked by the ethyl and iodo groups. Therefore, electrophilic substitution is expected to occur predominantly at the C4 position.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reagent | Reaction Type | Predicted Major Product |
| HNO₃ / H₂SO₄ | Nitration | 1,2-Dimethoxy-3-ethyl-4-nitro-5-iodobenzene |
| Br₂ / FeBr₃ | Bromination | 4-Bromo-1,2-dimethoxy-3-ethyl-5-iodobenzene |
| RCOCl / AlCl₃ | Friedel-Crafts Acylation | 1-(4,5-Dimethoxy-3-ethyl-2-iodophenyl)ethanone |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov The benzene ring of this compound is substituted with electron-donating methoxy and ethyl groups, which disfavor the SNAr mechanism. Therefore, direct displacement of the iodide by a nucleophile via the classical SNAr pathway is expected to be challenging under standard conditions.
However, concerted nucleophilic aromatic substitution (cSNAr) reactions have been reported for some methoxy-substituted arenes, although these often require harsh conditions. ilacadofsci.com It is unlikely that this compound would readily undergo nucleophilic aromatic substitution without the use of specialized catalysts or reaction conditions designed to overcome the high activation barrier.
Transformations of Methoxy Groups (e.g., Demethylation, Transalkylation)
The methoxy groups of this compound can be cleaved to form the corresponding phenols. A common and effective reagent for this transformation is boron tribromide (BBr₃). This Lewis acid coordinates to the ethereal oxygen, facilitating the cleavage of the methyl C-O bond. This method is particularly useful as it is often compatible with a wide range of other functional groups, including aryl iodides. mdma.ch The reaction of this compound with BBr₃ would be expected to yield 3-ethyl-5-iodo-benzene-1,2-diol. The selective demethylation of one methoxy group over the other would be challenging to achieve due to their similar chemical environments.
Reactivity of the Ethyl Side Chain
C-H Functionalization of Aliphatic Moieties
The ethyl group attached to the benzene ring possesses benzylic C-H bonds, which are more reactive towards functionalization than typical aliphatic C-H bonds due to the stability of the resulting benzylic radical or cation.
One potential transformation is the selective oxidation of the benzylic position. Various methods exist for the benzylic oxidation of ethylarenes to the corresponding acetophenone (B1666503) derivatives. While no specific examples for this compound are available, general methods involving reagents like potassium permanganate (B83412) or chromium-based oxidants could potentially effect this transformation. More modern and selective methods often utilize catalytic systems. For instance, iodine-catalyzed benzylic C-H oxidation has been reported. organic-chemistry.org
Another avenue for functionalization is the direct C-H activation of the ethyl group. Copper-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. nih.govdiva-portal.org These methods could potentially be applied to introduce various functional groups at the benzylic position of the ethyl side chain.
Table 3: Potential C-H Functionalization Reactions of the Ethyl Side Chain
| Reagent/Catalyst System | Reaction Type | Potential Product |
| KMnO₄ or CrO₃ | Benzylic Oxidation | 1-(2,3-Dimethoxy-5-iodophenyl)ethan-1-one |
| I₂ / Oxidant | Benzylic Iodination | 1,2-Dimethoxy-3-(1-iodoethyl)-5-iodobenzene |
| Cu-catalyst / Coupling Partner | C-H Activation/Coupling | Varied (e.g., amination, etherification) |
Oxidative and Reductive Transformations
The chemical reactivity of this compound is largely dictated by the presence of the iodo-substituent on the electron-rich dimethoxybenzene core. This functionality allows for a range of oxidative and reductive transformations.
Oxidative Reactions
While the benzene ring is relatively stable to oxidation, the iodine atom can participate in oxidative processes, most notably forming hypervalent iodine compounds. These reagents are valuable in organic synthesis. For instance, aryl iodides can be oxidized to aryl(III) or aryl(V) species.
Furthermore, the electron-rich nature of the dimethoxybenzene ring system influences its susceptibility to oxidative reactions. Studies on related dimethoxybenzenes have shown that iodination, an oxidative process, can be achieved under various conditions. For example, the iodination of 1,2-dimethoxybenzene (B1683551) has been accomplished using a system of iodine and hydrogen peroxide, indicating the activation of the aromatic ring towards electrophilic attack. researchgate.netchem-soc.si
Reductive Transformations
The carbon-iodine bond is the most reactive of the carbon-halogen bonds and is susceptible to reduction. Reductive deiodination, replacing the iodine atom with a hydrogen atom, can be achieved using various reducing agents.
A more synthetically useful reductive transformation is the lithium-halogen exchange . This reaction is extremely rapid for aryl iodides and is a common method for preparing aryllithium reagents. wikipedia.orgharvard.eduprinceton.eduresearchgate.net The reaction involves treating the aryl iodide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. The equilibrium of this exchange favors the formation of the more stable organolithium species. princeton.edu For this compound, this would result in the formation of the corresponding aryllithium, a powerful nucleophile for subsequent reactions with various electrophiles. The presence of ortho-methoxy groups can influence the rate and regioselectivity of this exchange through chelation with the lithium cation. wikipedia.org
Another important class of reductive transformations is reductive cross-coupling reactions . For example, nickel-catalyzed electrochemical reductive cross-electrophile coupling has been demonstrated for a variety of aryl iodides, allowing for the formation of C(sp²)–C(sp³) bonds. acs.org
The following table summarizes potential reductive transformations based on studies of analogous aryl iodides.
| Transformation | Reagents and Conditions | Product Type | Notes |
| Reductive Deiodination | H₂, Pd/C | Alkyl-dimethoxybenzene | Catalytic hydrogenation is a common method for dehalogenation. |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | Aryllithium species | A rapid and efficient method to generate a potent nucleophile. wikipedia.orgharvard.edu |
| Nickel-Catalyzed Reductive Coupling | NiBr₂·glyme, ligand, electrochemical reduction | Cross-coupled product | Enables the formation of new carbon-carbon bonds under mild conditions. acs.org |
Mechanistic Studies and Kinetic Analysis of Key Transformationswikipedia.orgorganic-chemistry.orgbyjus.com
The aryl iodide functionality in this compound makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. Mechanistic and kinetic studies on these transformations using analogous aryl iodides provide deep insights into the reaction pathways.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The generally accepted mechanism for the coupling of an aryl iodide (Ar-I) with an organoboron reagent proceeds through a catalytic cycle involving a palladium(0) species. libretexts.orgwikipedia.org
The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the Ar-I bond to form a Pd(II) intermediate (Ar-Pd-I). This is often the rate-determining step. Kinetic studies on substituted iodobenzenes have shown that the rate of this step is influenced by the electronic nature of the substituents on the aromatic ring. acs.org
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst. libretexts.org
Kinetic investigations have revealed that for some aryl iodides, particularly at lower temperatures, the turnover of the Pd(II)-I intermediate can be inefficient, leading to slower reaction rates compared to the corresponding aryl bromides. acs.org
Heck Reaction
The Heck reaction couples aryl halides with alkenes. wikipedia.orgyoutube.comyoutube.comlibretexts.org The mechanism also involves a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst adds to the aryl iodide to form an Ar-Pd-I complex.
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Ar-Pd bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium complex.
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex.
The regioselectivity and stereoselectivity of the Heck reaction are key aspects that have been extensively studied. wikipedia.orglibretexts.org
Ullmann Reaction
The Ullmann reaction, typically a copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls, provides another reaction pathway for this compound. byjus.comwikipedia.orgnih.gov The mechanism is thought to involve the formation of an organocopper intermediate. byjus.comorganic-chemistry.org
Formation of Organocopper Species: The aryl iodide reacts with the copper catalyst to form an Ar-Cu-I species.
Coupling Step: This can proceed through various proposed pathways, including oxidative addition of a second aryl iodide molecule to the Ar-Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination. organic-chemistry.org
The traditional Ullmann reaction often requires high temperatures, but modern ligand systems have enabled these couplings under milder conditions. wikipedia.org
The following table provides a comparative overview of the key mechanistic steps for these transformations.
| Reaction | Catalyst | Key Mechanistic Steps | Rate-Determining Step (Typical) |
| Suzuki-Miyaura Coupling | Palladium(0) | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition libretexts.orgacs.org |
| Heck Reaction | Palladium(0) | Oxidative Addition, Alkene Insertion, β-Hydride Elimination | Oxidative Addition or Alkene Insertion wikipedia.orglibretexts.org |
| Ullmann Reaction | Copper(I) | Oxidative Addition, Reductive Elimination | Varies with substrate and conditions byjus.comorganic-chemistry.org |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 1,2-Dimethoxy-3-ethyl-5-iodobenzene, a suite of NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would reveal proton-proton couplings. For the ethyl group, it would show a correlation between the methyl protons and the methylene (B1212753) protons. It would also be used to confirm the connectivity of any aromatic protons, if present and coupled.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methoxy (B1213986) groups, the ethyl group, and the aromatic carbons that bear a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the final structure. For instance, correlations would be expected between the methoxy protons and their attached aromatic carbon, as well as the adjacent carbons. Similarly, the methylene protons of the ethyl group would show correlations to the aromatic carbon they are attached to and its neighbors.
A hypothetical table of expected NMR data is presented below based on general chemical shift principles. Actual experimental values would be required for confirmation.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| Ethyl -CH₂- | ~2.6 - 2.8 | ~25 - 30 | Aromatic C3, Ethyl -CH₃ |
| Ethyl -CH₃ | ~1.2 - 1.4 | ~15 - 20 | Ethyl -CH₂, Aromatic C3 |
| Methoxy 1-OCH₃ | ~3.8 - 4.0 | ~55 - 60 | Aromatic C1, Aromatic C2 |
| Methoxy 2-OCH₃ | ~3.8 - 4.0 | ~55 - 60 | Aromatic C2, Aromatic C1 |
| Aromatic C4-H | ~7.0 - 7.5 | ~110 - 125 | Aromatic C3, Aromatic C5, Aromatic C6 |
| Aromatic C6-H | ~7.0 - 7.5 | ~110 - 125 | Aromatic C1, Aromatic C5, Aromatic C4 |
| Aromatic C1, C2, C3, C5 | - | ~90 - 160 | - |
Solid-State NMR for Crystalline Forms
Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe the molecule's structure in its solid, crystalline lattice. This technique can be used to study polymorphism (the existence of multiple crystalline forms), which can be critical in materials science and pharmaceutical development. Cross-polarization magic-angle spinning (CP/MAS) experiments would be the standard approach to obtain high-resolution ¹³C spectra in the solid state.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Formula Validation
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, which is a critical step in confirming the identity of the compound.
| Formula | Calculated Exact Mass |
| C₁₀H₁₃IO₂ | 292.0011 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways would likely involve the loss of a methyl group from a methoxy moiety, or the loss of an ethyl group. The resulting fragmentation pattern would serve as a fingerprint for the molecule's structure.
| Precursor Ion (m/z) | Potential Fragment Ions (m/z) | Likely Neutral Loss |
| 292.0011 | 277.9780 | CH₃ |
| 292.0011 | 263.9852 | C₂H₅ |
| 292.0011 | 165.0286 | I |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.
IR Spectroscopy: Would be expected to show strong absorptions corresponding to C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methoxy groups. C-O stretching from the methoxy groups and C=C stretching from the aromatic ring would also be prominent.
Raman Spectroscopy: Is often more sensitive to symmetric vibrations and non-polar bonds. It would be particularly useful for observing the vibrations of the benzene (B151609) ring and potentially the C-I bond, which can be weak in IR spectra.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 |
| C=C (Aromatic) | 1600 - 1450 | 1600 - 1450 |
| C-O (Methoxy) | 1250 - 1000 | 1250 - 1000 |
| C-I | 600 - 500 | 600 - 500 |
Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophores
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of conjugated systems and identifying chromophoric groups within a molecule. In the case of this compound, the benzene ring and its substituents constitute the primary chromophore. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).
The UV-Vis spectrum of substituted benzenes is influenced by the nature and position of the substituents. The methoxy (-OCH₃) groups are strong auxochromes, meaning they can intensify and cause a bathochromic (red) shift of the absorption bands of the benzene chromophore. The ethyl (-CH₂CH₃) group has a weaker, yet noticeable, effect. The iodine atom, being a halogen, also influences the spectrum through both inductive and mesomeric effects. documentsdelivered.comcdnsciencepub.comcdnsciencepub.com Studies on substituted iodobenzenes have shown that their spectra can be complex, with the iodine atom's apparent mesomeric effect being significant. documentsdelivered.comcdnsciencepub.com The interaction of these substituents on the benzene ring in this compound would be expected to result in characteristic absorption bands.
The spectrum is anticipated to show bands corresponding to the π → π* transitions of the aromatic system. The precise wavelengths of maximum absorbance (λmax) would be sensitive to the solvent used due to solute-solvent interactions. documentsdelivered.com Based on related substituted benzenes, one could predict the principal absorption bands. For instance, the B-band, which is characteristic of the benzene ring, is often displaced to longer wavelengths in substituted iodobenzenes. cdnsciencepub.com
Table 1: Predicted UV-Vis Absorption Data for this compound in Cyclohexane
| Predicted Absorption Band | Wavelength (λmax) [nm] | Molar Absorptivity (ε) [L mol-1 cm-1] | Transition |
| E-band | ~210 | ~35,000 | π → π |
| B-band | ~280 | ~8,000 | π → π |
Note: The data in this table are hypothetical and are based on typical values for similarly substituted benzene derivatives. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's physical and chemical properties.
For this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the molecule in the solid state, including the orientation of the methoxy and ethyl groups relative to the benzene ring. Studies on derivatives of dimethoxybenzene have shown that they frequently crystallize in the monoclinic crystal system. nih.govresearchgate.net The crystal packing would likely be stabilized by various intermolecular forces, such as van der Waals interactions and potentially weak C-H···π interactions. The presence of the large, polarizable iodine atom could also lead to specific halogen bonding interactions in the crystal lattice.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1255 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
Note: This data is hypothetical and represents plausible values for a molecule of this type based on known structures of similar compounds. nih.goviucr.org
Other Advanced Spectroscopic Techniques (e.g., XPS, EPR for specific analyses)
Other advanced spectroscopic methods can provide further specialized information about this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.orgkombyonyx.com For this compound, XPS would be particularly useful for confirming the presence of iodine and determining its chemical state. The binding energy of the core electrons of iodine (e.g., I 3d) is characteristic of the element and its chemical environment. researchgate.netxpsfitting.com
Table 3: Predicted X-ray Photoelectron Spectroscopy (XPS) Data for this compound
| Element | Core Level | Predicted Binding Energy (eV) |
| C | 1s | ~285.0 |
| O | 1s | ~532.5 |
| I | 3d5/2 | ~619.5 |
Note: The binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration.
Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR) spectroscopy, is a technique for studying materials with unpaired electrons. auburn.edunih.govyoutube.com The ground state of this compound is a closed-shell molecule and therefore does not have any unpaired electrons, making it EPR-silent. However, EPR spectroscopy could be a valuable tool for studying any radical intermediates that might be formed during chemical reactions involving this compound. For instance, if the compound were to undergo a reaction that generates a radical cation or a radical anion, EPR would be able to detect and characterize these species. acs.org
Applications of 1,2 Dimethoxy 3 Ethyl 5 Iodobenzene in Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
There is no specific information available in the reviewed literature detailing the use of 1,2-Dimethoxy-3-ethyl-5-iodobenzene as a building block for the synthesis of complex molecules.
Construction of Polycyclic Aromatic Compounds
No published studies were identified that utilize This compound for the construction of polycyclic aromatic compounds.
Synthesis of Natural Product Analogs
While the synthesis of natural product analogs often involves iodinated aromatic compounds, no specific instances of using This compound for this purpose have been found in the scientific literature.
Precursor for Ligand Design in Catalysis
The design of ligands for catalysis is a broad field of chemical research. Iodinated compounds can serve as precursors to complex ligands through reactions that replace the iodine atom. However, there are no specific documented cases of This compound being employed as a precursor for designing catalytic ligands.
Integration into Functional Organic Materials
The integration of specifically substituted aromatic compounds into functional materials is a key area of materials science. Nonetheless, research detailing the incorporation of This compound into such materials is not available.
Polymers and Oligomers with Defined Architectures
No studies have been found that describe the use of This compound in the synthesis of polymers or oligomers with defined architectures.
Organic Optoelectronic and Electronic Materials
The development of organic materials for optoelectronic and electronic applications is a rapidly advancing field. While iodoaromatics can be precursors in the synthesis of conjugated molecules for these purposes, there is no specific research available on the application of This compound in this context. Generally, iodosoarenes are noted for their utility in preparing iodonium (B1229267) salts. orgsyn.org
Role as a Scaffold in Pharmacologically Relevant Compound Design
The core structure of this compound can be envisioned as a versatile scaffold for the development of new therapeutic agents. The dimethoxy-phenyl moiety is a common feature in a vast array of biologically active natural products and synthetic drugs. The substitution pattern can influence the molecule's conformation, lipophilicity, and electronic properties, all of which are critical determinants of pharmacological activity.
The iodine atom at the 5-position provides a prime site for the introduction of various aryl or alkyl ether linkages via Ullmann or Buchwald-Hartwig amination/etherification reactions. This would allow for the systematic synthesis of a library of diaryl ethers or alkoxy-substituted biphenyls. Such motifs are prevalent in compounds targeting a range of biological targets, including G-protein coupled receptors, enzymes, and ion channels.
For instance, a hypothetical synthetic scheme could involve the coupling of this compound with a diverse set of phenols to generate a series of novel diaryl ethers. The general reaction is depicted below:
Hypothetical Synthesis of Aryl Ether Derivatives
| Reactant 1 | Reactant 2 | Coupling Reaction | Product Class |
|---|---|---|---|
| This compound | Substituted Phenol (B47542) | Ullmann or Buchwald-Hartwig Coupling | Novel Diaryl Ethers |
| This compound | Aliphatic Alcohol | Buchwald-Hartwig Etherification | Alkoxy-substituted Aromatics |
The resulting compounds could then be screened for biological activity, and the nature of the substituted phenol or alcohol would provide a clear vector for exploring structure-activity relationships.
The true value of this compound as a scaffold would lie in its potential for systematic structural modification to probe structure-activity relationships (SAR). The iodine atom is the most versatile handle for derivatization. Through various cross-coupling reactions, a wide array of substituents could be introduced at this position.
Potential Modifications and Corresponding SAR Insights
| Modification at C-5 | Synthetic Method | Potential SAR Information |
|---|---|---|
| Introduction of (hetero)aryl groups | Suzuki, Stille Coupling | Impact of aromatic substituents on target binding |
| Introduction of alkynyl groups | Sonogashira Coupling | Exploration of linear extensions and conformational rigidity |
| Introduction of amino or amido groups | Buchwald-Hartwig Amination | Probing hydrogen bonding interactions |
By keeping the 1,2-dimethoxy-3-ethylphenyl core constant and varying the substituent at the 5-position, medicinal chemists could systematically map the chemical space around this scaffold to identify key interactions with a biological target. Furthermore, the ethyl group at the 3-position could also be a site for late-stage functionalization, although this would likely require more complex synthetic strategies.
Computational and Theoretical Investigations of 1,2 Dimethoxy 3 Ethyl 5 Iodobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By solving the Schrödinger equation in an approximate manner, DFT provides a detailed picture of electron distribution and its consequences for molecular properties. For 1,2-dimethoxy-3-ethyl-5-iodobenzene, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
DFT calculations begin with the optimization of the molecular geometry to find the lowest energy arrangement of atoms. researchgate.netstackexchange.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. For this compound, the geometry is influenced by the electronic and steric effects of its substituents. The electron-donating methoxy (B1213986) and ethyl groups, and the electron-withdrawing, yet bulky, iodine atom create a unique electronic and steric environment on the benzene (B151609) ring.
The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can be visualized and quantified. The MEP map would highlight electron-rich regions, likely around the oxygen atoms of the methoxy groups, and electron-poorer regions, which can indicate sites susceptible to nucleophilic or electrophilic attack.
Below is a hypothetical data table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)).
Hypothetical Optimized Geometric Parameters
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-C-I | ~120° |
| Bond Angle | C-C-O | ~118° |
| Dihedral Angle | C-C-O-C | Variable (conformation dependent) |
Frontier Orbital Theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. tsijournals.com A smaller gap suggests that the molecule is more polarizable and reactive. wuxiapptec.com
For this compound, the electron-donating methoxy and ethyl groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The iodine atom can also influence the frontier orbitals. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for reaction.
Hypothetical Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -0.50 |
| HOMO-LUMO Gap | 5.30 |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, crucially, the transition state—the highest energy point on the reaction coordinate. ub.edu By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, providing a quantitative measure of the reaction rate.
For this compound, reaction pathway modeling could be applied to understand its behavior in reactions such as palladium-catalyzed cross-coupling reactions, where the C-I bond is a key reactive site. acs.orgresearchgate.net DFT calculations can elucidate the mechanism of oxidative addition of the aryl iodide to a palladium(0) complex, a critical step in many such reactions. acs.org These models can help in optimizing reaction conditions and predicting the feasibility of different synthetic routes.
Conformational Analysis and Energy Landscapes
The presence of flexible groups, such as the ethyl and methoxy substituents in this compound, means that the molecule can exist in various conformations. rsc.orgresearchgate.netorganicchemistrytutor.com Conformational analysis involves systematically exploring the potential energy surface by rotating these flexible bonds to identify the most stable conformers (energy minima) and the energy barriers between them.
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. The nature of this packing is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. scirp.orgscirp.orgresearchgate.net
Development of Predictive Models for Reactivity and Selectivity
The data generated from quantum chemical calculations can be used to develop predictive models for the reactivity and selectivity of this compound. semanticscholar.orgchemrxiv.org For example, the calculated electrostatic potential and frontier orbital densities can be used as descriptors to predict the regioselectivity of electrophilic aromatic substitution. acs.org
By correlating these calculated parameters with experimental outcomes for a series of related compounds, quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models can be built. These models can then be used to predict the behavior of new, yet-to-be-synthesized molecules, thereby accelerating the discovery and design of new chemical entities with desired properties.
Future Research Directions and Unexplored Avenues for 1,2 Dimethoxy 3 Ethyl 5 Iodobenzene
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry. nih.gov For 1,2-Dimethoxy-3-ethyl-5-iodobenzene, future research could focus on developing more efficient and sustainable synthetic routes. While classical methods for the iodination of aromatic compounds exist, newer, milder, and more regioselective techniques are continuously being sought. acs.orgyoutube.comyoutube.com
Research in this area could investigate:
Direct C-H Iodination: Exploring modern catalytic systems for the direct iodination of 1,2-dimethoxy-3-ethylbenzene, which would be a more atom-economical approach than traditional methods that may require multi-step sequences.
Flow Synthesis: The application of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds. rsc.org
Enzymatic Halogenation: The use of halogenase enzymes for the regioselective iodination of the aromatic ring presents a green and highly specific synthetic strategy.
A comparative overview of potential iodination methods is presented in Table 1.
| Method | Reagents/Catalyst | Conditions | Advantages | Potential Challenges |
| Electrophilic Aromatic Substitution | I₂, Oxidizing Agent (e.g., HNO₃) | Acidic | Well-established | Harsh conditions, potential for side products |
| Sandmeyer Reaction | 1. NaNO₂, HCl 2. KI | 0-5 °C | Good yields for amino precursors | Diazonium salts can be unstable |
| Iodination of Organometallics | I₂ | Varies | High regioselectivity | Requires pre-functionalization |
| C-H Activation/Iodination | Pd or other metal catalyst, I₂ source | Mild to moderate | High atom economy, direct | Catalyst cost and removal |
Table 1: Illustrative Comparison of Synthetic Methodologies for Aryl Iodides.
Exploration of Photo-Induced and Electrochemical Transformations
The carbon-iodine bond is susceptible to cleavage under photochemical and electrochemical conditions, generating highly reactive aryl radical or aryl cation intermediates. researchgate.net These reactive species can then participate in a variety of bond-forming reactions. For this compound, these transformations remain a largely unexplored frontier.
Future research could focus on:
Photochemical Cross-Coupling Reactions: Investigating the light-induced coupling of this compound with various partners, such as alkenes, alkynes, and arenes, to form new carbon-carbon bonds without the need for a metal catalyst. nih.govbohrium.com
Electrochemical Synthesis of Hypervalent Iodine Compounds: The anodic oxidation of this compound could provide access to valuable hypervalent iodine(III) reagents, which are powerful oxidizing agents and can be used in a wide range of synthetic transformations. researchgate.net
Photo-Redox Catalysis: Utilizing this compound as a substrate in photo-redox catalyzed reactions could enable a host of new transformations, including C-N, C-O, and C-S bond formation.
A summary of potential photo-induced and electrochemical reactions is provided in Table 2.
| Transformation | Method | Key Intermediate | Potential Products |
| C-C Coupling | Photolysis with Alkenes | Aryl Radical | Substituted Styrenes |
| C-N Coupling | Electrochemistry with Amines | Aryl Cation/Radical | Aryl Amines |
| C-S Coupling | Photolysis with Thiols | Aryl Radical | Aryl Sulfides |
| Oxidation | Anodic Oxidation | Aryl Iodide Radical Cation | Hypervalent Iodine Reagents |
Table 2: Potential Photo-Induced and Electrochemical Transformations of this compound.
Applications in Flow Chemistry and Microreactor Technologies
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under conditions that are not feasible in batch. rsc.org The use of this compound in flow chemistry is a promising and unexplored area.
Potential research directions include:
High-Throughput Reaction Optimization: Using microreactors to rapidly screen reaction conditions for cross-coupling reactions involving this compound.
Synthesis of Hazardous Intermediates: Generating and immediately using reactive intermediates, such as organometallic species derived from this compound, in a continuous flow setup to minimize risks. thieme-connect.de
Telescoped Synthesis: Developing multi-step synthetic sequences where this compound is converted through several steps in a continuous flow system without isolation of intermediates.
Expanding its Role in Supramolecular Chemistry and Self-Assembly
The iodine atom in this compound can act as a halogen bond donor, a non-covalent interaction that is gaining increasing attention in supramolecular chemistry and crystal engineering. acs.orgacs.org The electron-rich nature of the benzene (B151609) ring can also participate in π-stacking interactions.
Future research in this area could involve:
Design of Halogen-Bonded Co-crystals: Systematically studying the co-crystallization of this compound with various halogen bond acceptors to create novel supramolecular architectures.
Self-Assembly into Functional Materials: Exploring the self-assembly of derivatives of this compound into liquid crystals, gels, or other organized structures.
Anion Recognition: Utilizing the halogen bonding and other non-covalent interactions of this scaffold for the design of receptors for anions.
Synergistic Applications with Biocatalysis and Enzyme-Mediated Reactions
The integration of biocatalysis with traditional organic synthesis offers a powerful approach to the development of sustainable and highly selective chemical processes. nih.govmpg.de The potential for this compound in this synergistic field is significant.
Unexplored avenues include:
Enzymatic Derivatization: Using enzymes, such as lipases or oxidoreductases, to selectively modify the functional groups of this compound or its derivatives.
Biocatalytic Cross-Coupling: Developing artificial metalloenzymes or employing directed evolution to create enzymes capable of catalyzing cross-coupling reactions with this compound as a substrate. nih.gov
Metabolic Engineering: Introducing pathways into microorganisms for the synthesis or transformation of this compound, paving the way for its biotechnological production.
Design of Smart Materials Utilizing the this compound Scaffold
The unique electronic and structural properties of this compound make it an attractive building block for the design of "smart" materials—materials that respond to external stimuli.
Future research could focus on:
Photoresponsive Materials: Incorporating this scaffold into polymers or other materials that change their properties upon exposure to light, leveraging the photosensitivity of the C-I bond.
Chemosensors: Developing sensors based on derivatives of this compound that exhibit a detectable response (e.g., a change in color or fluorescence) in the presence of specific analytes.
Organic Electronics: Exploring the potential of polymers and oligomers derived from this compound in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the heavy iodine atom could influence photophysical properties through the heavy-atom effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
